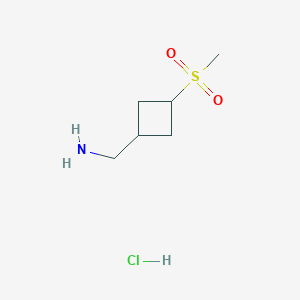

(3-Methylsulfonylcyclobutyl)methanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Methylsulfonylcyclobutyl)methanamine;hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO2S and its molecular weight is 199.69. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis and Decarboxylation Processes

- (3-Methylsulfonylcyclobutyl)methanamine; hydrochloride or related compounds can be involved in complex chemical synthesis processes. For example, 3-Methylthiopropylamine hydrochloride was prepared from d,l-methionine and acetophenone by heating, involving decarboxylation to γ-aminopropylmethyl sulfone (Obata & Ishikawa, 1966).

Photocytotoxic Properties in Cellular Imaging

- Iron(III) complexes, including those with methanamine structures, have been synthesized to examine their photocytotoxic properties, demonstrating significant potential in cellular imaging and as photocytotoxic agents in various cell lines (Basu et al., 2014).

Use in Autonomic Pharmacology

- In historical studies, compounds structurally similar to (3-Methylsulfonylcyclobutyl)methanamine; hydrochloride were used in experiments to understand their effects on various human body organs, including the eye, in the context of autonomic pharmacology (Myerson & Thau, 1937).

Synthesis of Antidepressants

- Methanamine hydrochloride compounds are key in the synthesis of some antidepressants, exemplified by the novel industrial synthesis of sertraline hydrochloride, which involves using N-oxide as an intermediate (Vukics et al., 2002).

Role in Synthesis of Anticonvulsant Agents

- Schiff bases of 3-aminomethyl pyridine, synthesized through condensation reaction with various aldehydes/ketones, were observed to exhibit anticonvulsant activity, demonstrating the utility of methanamine structures in developing potential therapeutic agents (Pandey & Srivastava, 2011).

Catalysis and Asymmetric Arylation

- Rhodium/diene-catalyzed asymmetric arylation of N-sulfonyl indolylimines with methanamine structures is a novel method for preparing enantiomerically enriched α-aryl indolyl-methanamines, demonstrating the compound's role in catalysis and synthesis of bioactive molecules (Yang & Xu, 2010).

Analytical Techniques in Biochemistry

- Methanamine derivatives are used in developing sensitive assays for biochemical analysis, like the HPLC method with electrochemical detection for determining various catecholamines in human urine, demonstrating the compound's utility in analytical biochemistry (Buu et al., 1984).

Isolation Techniques in Organic Chemistry

- The compound is involved in the isolation of branched acyclic polyamines using cation-exchange chromatography, highlighting its application in the purification and isolation of complex organic molecules (Geue & Searle, 1983).

Synthesis of Indolyl-methanamines

- Indolyl-methanamines can be synthesized by treating indoles with aldehydes and nitrobenzenes, where compounds like (3-Methylsulfonylcyclobutyl)methanamine play a role, underlining their significance in the synthesis of structurally diverse organic compounds (Das et al., 2013).

Binding to Histamine H3 Receptors

- Methanamine hydrochloride compounds are studied for their binding affinity to histamine H3 receptors, as seen in Alzheimer's disease research, suggesting their potential in therapeutic applications for cognitive disorders (Medhurst et al., 2007).

Crystal Structure and Theoretical Investigations

- Studies on the crystal structure and theoretical investigations of related methanamine compounds contribute to understanding the molecular geometry and potential applications in fields like cancer research (Kamaraj et al., 2021).

Synthesis of Bioactive Compounds

- Derivatives of (1-phenylcyclopentyl)methanamine, similar in structure to the compound , have been synthesized to explore their biological activity, signifying the role of these compounds in medicinal chemistry (Aghekyan et al., 2013).

Metabolite Formation Studies

- Research involving compounds like (3-Methylsulfonylcyclobutyl)methanamine; hydrochloride has been conducted to understand the formation of hydroxy and sulfur-containing metabolites, which is crucial in pharmacokinetics and toxicology (Haraguchi et al., 1997).

Direct N-Monomethylation Methods

- The direct N-monomethylation of aromatic primary amines, including compounds structurally related to (3-Methylsulfonylcyclobutyl)methanamine; hydrochloride, is essential in synthetic chemistry for developing selective and environmentally friendly reactions (Li et al., 2012).

Comparative Studies in Pharmaceutical Formulations

- Studies comparing different liposomal formulations incorporating terbinafine hydrochloride, a compound related to (3-Methylsulfonylcyclobutyl)methanamine, are vital in developing more effective topical pharmaceutical dosage forms (Koutsoulas et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

Propriétés

IUPAC Name |

(3-methylsulfonylcyclobutyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-10(8,9)6-2-5(3-6)4-7;/h5-6H,2-4,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJXULLQZCMRFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CC(C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid](/img/structure/B3014217.png)

![methyl 3-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B3014222.png)

![N-(3,4-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3014226.png)

![tert-butyl N-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}carbamate](/img/structure/B3014228.png)

![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B3014230.png)

![1-[(4-Chlorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B3014234.png)